molecular formula C14H20N2 B14892901 (1S,6R)-8-((S)-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane

(1S,6R)-8-((S)-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane

Cat. No.: B14892901
M. Wt: 216.32 g/mol
InChI Key: NGNQCJGKLHCSKU-IACUBPJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,6R)-8-((S)-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane is a chiral bicyclic compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by its diazabicyclo structure, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R)-8-((S)-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by purification steps such as recrystallization or chromatography to obtain the pure enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated purification systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(1S,6R)-8-((S)-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, often targeting specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1S,6R)-8-((S)-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing enzyme inhibitors.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and reactivity may allow it to act as a drug candidate for treating various diseases, including neurological disorders and infections.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in polymer synthesis and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (1S,6R)-8-((S)-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diazabicyclo structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    (1R,6S)-8-(®-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane: This enantiomer has similar structural features but different stereochemistry, leading to different biological activities and reactivity.

    (1S,6R)-8-(®-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane: Another stereoisomer with distinct properties compared to the target compound.

Uniqueness

The uniqueness of (1S,6R)-8-((S)-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane lies in its specific stereochemistry, which imparts unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications, as it can provide insights and functionalities not available with other similar compounds.

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

(1S,6R)-8-[(1S)-1-phenylethyl]-3,8-diazabicyclo[4.2.0]octane

InChI

InChI=1S/C14H20N2/c1-11(12-5-3-2-4-6-12)16-10-13-7-8-15-9-14(13)16/h2-6,11,13-15H,7-10H2,1H3/t11-,13+,14+/m0/s1

InChI Key

NGNQCJGKLHCSKU-IACUBPJLSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2C[C@@H]3[C@H]2CNCC3

Canonical SMILES

CC(C1=CC=CC=C1)N2CC3C2CNCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.